molecular formula C14H22N2O2 B082199 ACETAMIDE, N,N-DIETHYL-2-(o-PHENETIDINO)- CAS No. 15010-76-1

ACETAMIDE, N,N-DIETHYL-2-(o-PHENETIDINO)-

Cat. No. B082199
CAS RN: 15010-76-1
M. Wt: 250.34 g/mol
InChI Key: WOZUSFRRZSBYGS-UHFFFAOYSA-N
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Description

Acetamide, N,N-Diethyl-2-(o-phenetidino)-, commonly known as Phenacetin, is a non-opioid analgesic and antipyretic drug that was widely used in the past for the treatment of pain and fever. However, due to its association with kidney damage and cancer, it has been banned in many countries. In recent years, this compound has gained attention in the scientific community due to its potential applications in research.

Mechanism Of Action

Phenacetin works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. It does this by blocking the activity of the enzyme cyclooxygenase (COX). This mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen.

Biochemical And Physiological Effects

Phenacetin has been shown to have analgesic and antipyretic effects in animal studies. It has also been shown to have mild sedative effects. However, it has been associated with kidney damage and cancer in humans, and therefore, its use has been discontinued.

Advantages And Limitations For Lab Experiments

One advantage of using Phenacetin in lab experiments is its availability and low cost. It can also be easily synthesized in the laboratory. However, its potential toxicity and carcinogenicity make it unsuitable for use in many experiments.

Future Directions

For research could include the development of safer analogs with similar analgesic and antipyretic effects. Additionally, it could be used as a starting material for the synthesis of new compounds with potential therapeutic applications. Further studies could also be conducted to better understand the mechanism of action of Phenacetin and its potential side effects.

Synthesis Methods

Phenacetin can be synthesized through the reaction of p-phenetidine with acetic anhydride and glacial acetic acid. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

Phenacetin has been used in various scientific research studies, particularly in the field of organic chemistry. It has been used as a starting material for the synthesis of other compounds such as benzocaine, procaine, and lidocaine. Additionally, it has been used in the development of new synthetic methodologies for organic synthesis.

properties

CAS RN

15010-76-1

Product Name

ACETAMIDE, N,N-DIETHYL-2-(o-PHENETIDINO)-

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2-(2-ethoxyanilino)-N,N-diethylacetamide

InChI

InChI=1S/C14H22N2O2/c1-4-16(5-2)14(17)11-15-12-9-7-8-10-13(12)18-6-3/h7-10,15H,4-6,11H2,1-3H3

InChI Key

WOZUSFRRZSBYGS-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CNC1=CC=CC=C1OCC

Canonical SMILES

CCN(CC)C(=O)CNC1=CC=CC=C1OCC

Other CAS RN

15010-76-1

Origin of Product

United States

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